1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Description
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one is a chalcone-thiazole hybrid compound characterized by a thiazole ring substituted at position 2 with a 4-chlorophenyl group and at position 5 with a propenone moiety bearing a dimethylamino group. This structural motif combines the electron-deficient thiazole core with the π-conjugated enone system, making it a candidate for diverse applications, including nonlinear optics (NLO) and antimicrobial activity . The compound’s synthesis typically involves Claisen-Schmidt condensation or thia-Michael addition, as seen in analogous systems . Its planar conformation (except for the perpendicular 4-chlorophenyl group) is critical for intermolecular interactions, as observed in isostructural derivatives .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-17(2)8-7-12(18)13-9-16-14(19-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIULOFFGAUSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The final step involves the condensation of the thiazole derivative with dimethylaminoacetone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Thiazole Derivatives
The thiazole ring in the target compound distinguishes it from simpler chalcones. For example:
- (2E)-3-(4-Chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one (Compound 19 in ) replaces the dimethylamino group with an ethylamino substituent, reducing steric bulk. This modification correlates with a 49.0% inhibition rate against DNA gyrase B (vs. 47.3% for nitro-substituted analogs) .
Table 1: Substituent Effects on Thiazole-Based Chalcones
Chalcone Derivatives
The dimethylamino group in the propenone chain is a key feature. Comparisons include:
- (E)-1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (): Retains the dimethylamino group but lacks the thiazole ring. This compound shows moderate monoamine oxidase (MAO) inhibition, suggesting the thiazole may enhance target specificity .
- (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (): Replaces the thiazole with a furan, lowering thermal stability (m.p. 141–145°C vs. higher for thiazoles) due to reduced aromaticity .
Antimicrobial and Antiparasitic Effects
- Thiazole-containing analogs (e.g., ) exhibit anti-Toxoplasma gondii activity, attributed to the thiazole’s ability to disrupt parasitic enzymes. The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration .
- DNA Gyrase Inhibition : Thiazole derivatives with 4-chlorophenyl groups () show superior inhibition rates (~49%) compared to nitro-substituted analogs (47.3%), likely due to halogen-bonding interactions with the enzyme’s active site .
Computational and Physicochemical Properties
DFT Studies
- The dimethylamino group in chalcones enhances polarizability and hyperpolarizability (β), critical for NLO applications. For example, (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one () has a β value 10× higher than urea, attributed to charge transfer between the electron-rich dimethylamino group and electron-deficient aryl ring .
- Planarity and Stability : The thiazole ring in the target compound introduces rigidity, reducing entropy loss upon binding to biological targets. This is corroborated by crystal structures showing planar conformations in related compounds .
Biological Activity
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one, a compound with significant biological activity, has garnered attention in various fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a chlorophenyl group, and a dimethylamino propene moiety, which contribute to its biological activities.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, thiazole derivatives have been reported to possess significant antibacterial and antifungal activities. The compound in focus is hypothesized to follow this trend due to its structural similarities.
- Antibacterial Activity : Studies indicate that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal activity of related compounds has also been documented. For instance, certain thiazole derivatives exhibited MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. A study demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanisms include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to cell death in cancerous cells.
- Cell Cycle Arrest : Research indicates that some thiazole derivatives can cause cell cycle arrest at the G2/M phase, inhibiting proliferation .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Receptor Modulation : It could interact with specific receptors in cancer cells, modulating signaling pathways that lead to apoptosis.
- Oxidative Stress Induction : By generating ROS, the compound may disrupt cellular homeostasis, leading to cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including the compound . The results indicated that it exhibited potent activity against multiple bacterial strains with an average MIC value of 0.01 mg/mL against E. coli and S. aureus .
Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of thiazole derivatives on human breast cancer cells (MCF-7). The results showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) and induced apoptosis as confirmed by flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
